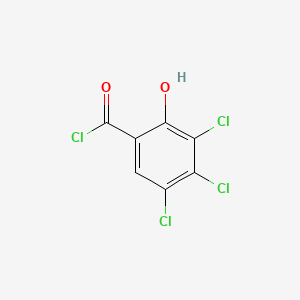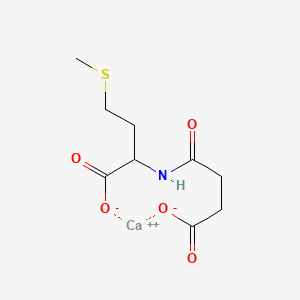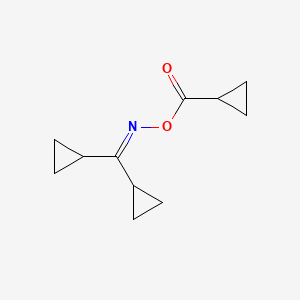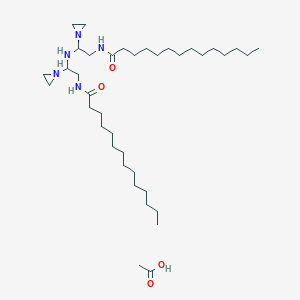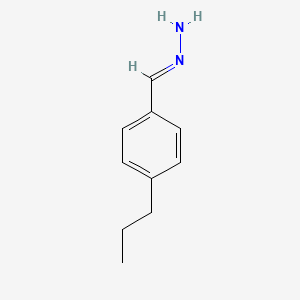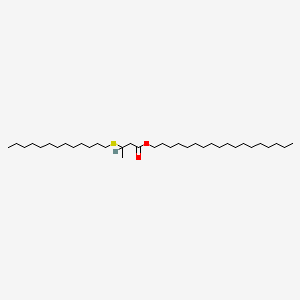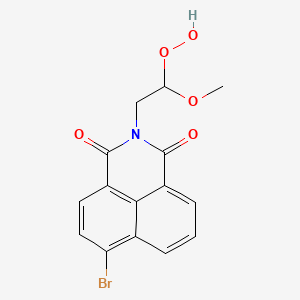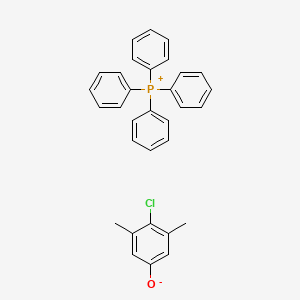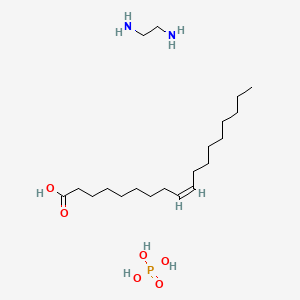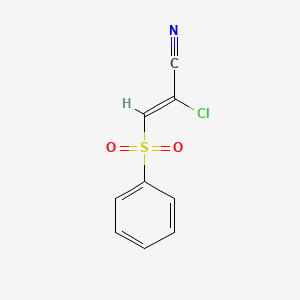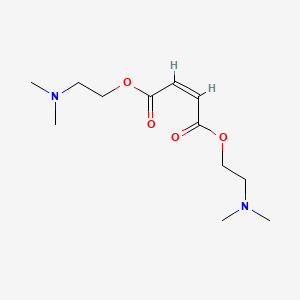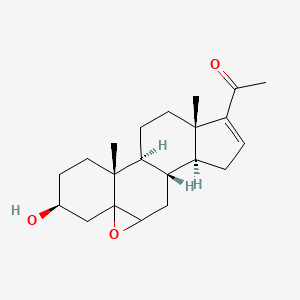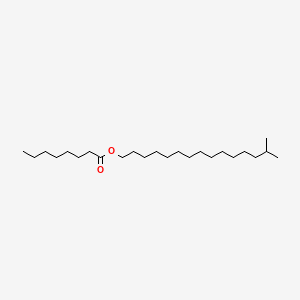
Isohexadecyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecyl octanoate is an organic compound belonging to the class of fatty alcohol esters. It is an ester derivative of isohexadecyl alcohol and octanoic acid. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isohexadecyl octanoate can be synthesized through the esterification reaction between isohexadecyl alcohol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large-scale reactors where isohexadecyl alcohol and octanoic acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to promote the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Isohexadecyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield isohexadecyl alcohol and octanoic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Isohexadecyl alcohol and octanoic acid.
Oxidation: Isohexadecyl carboxylic acid and octanoic acid.
Reduction: Isohexadecyl alcohol and octanol.
Aplicaciones Científicas De Investigación
Isohexadecyl octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in industrial processes.
Mecanismo De Acción
The mechanism of action of isohexadecyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isohexadecyl alcohol and octanoic acid, which can then participate in various biochemical pathways. Isohexadecyl alcohol can be metabolized to form fatty acids, while octanoic acid can be involved in energy production through β-oxidation.
Comparación Con Compuestos Similares
Isohexadecyl octanoate can be compared with other similar compounds such as:
Cetyl octanoate: Similar in structure but differs in the length of the alcohol chain.
Hexadecyl octanoate: Another fatty alcohol ester with a different alcohol component.
Stearyl octanoate: Contains a longer alcohol chain compared to this compound.
Uniqueness: this compound is unique due to its specific combination of isohexadecyl alcohol and octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94248-76-7 |
|---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
14-methylpentadecyl octanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-14-18-21-24(25)26-22-19-16-13-11-9-7-8-10-12-15-17-20-23(2)3/h23H,4-22H2,1-3H3 |
Clave InChI |
GFVYDNHWTCHDSN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


